
Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-
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Overview
Description
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is a complex organic compound that features a nitrophenyl group and a phenylbenzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: The phenyl groups can undergo oxidation under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Aminophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is investigated for its potential as a pharmacophore in drug development, particularly in targeting diseases such as cancer and bacterial infections.
- Mechanism of Action : The nitro group may undergo bioreduction, leading to reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant strains. It may disrupt bacterial cell wall synthesis, highlighting its potential as an alternative therapeutic agent in infectious diseases.
-
Anticancer Research
- Research indicates that the compound can inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown significant cytotoxicity against several cancer cell lines, making it a candidate for further investigation in oncology.
-
Neuroprotective Effects
- There is emerging evidence that the compound may modulate neurotransmitter receptors, offering potential therapeutic benefits in neurodegenerative diseases.
Activity Type | Target/Pathway | Effect | Reference |
---|---|---|---|
Anticancer | Various kinases | Inhibition of tumor growth | |
Antimicrobial | Bacterial cell wall synthesis | Inhibition of growth | |
Neuroprotective | Dopamine receptors | Modulation of neurotransmission |
Case Study 1: Anticancer Activity
A study focused on the effects of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- on various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against resistant cancer types. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against multidrug-resistant bacterial strains. In vitro assays demonstrated that it inhibited bacterial growth by disrupting cell wall synthesis pathways. This showcases its potential as an alternative therapeutic agent in treating infectious diseases.
Research Findings and Insights
Recent findings indicate that modifications to the chemical structure can enhance the biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-. For instance, substituting different groups on the benzoxazole ring has been shown to increase selectivity and potency against specific targets.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazole ring.
2-Phenylbenzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group allows for specific interactions in biological systems, while the oxazole ring provides stability and rigidity to the molecular structure.
Biological Activity
Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on existing research.
Chemical Structure and Properties
The compound features a unique structure comprising a benzeneacetamide moiety linked to a nitrophenyl and a benzoxazole ring. Its chemical formula is C18H16N4O3, with a molecular weight of 336.35 g/mol. The CAS number for this compound is 301647-03-0.
Property | Value |
---|---|
Molecular Formula | C18H16N4O3 |
Molecular Weight | 336.35 g/mol |
CAS Number | 301647-03-0 |
IUPAC Name | Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- |
Biological Activities
Research indicates that Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial and fungal strains. For instance, in vitro tests revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
The biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- can be attributed to its interactions with various molecular targets:
- DNA Intercalation : The benzoxazole moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Signal Transduction Pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity :
- Cytotoxicity Assays :
- Mechanism Exploration :
Applications
Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- has potential applications in several fields:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for new drug formulations.
- Agricultural Chemistry : The compound's ability to inhibit microbial growth suggests possible use as a pesticide or fungicide.
- Biochemical Research : It serves as a tool for studying enzyme interactions and cellular mechanisms.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 4-nitro-N-(2-phenyl-5-benzoxazolyl)benzeneacetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core. A nitro-substituted benzeneacetamide derivative is condensed with a 2-phenyl-5-aminobenzoxazole precursor using coupling reagents like EDCI or DCC under anhydrous conditions. Purification via column chromatography (e.g., silica gel with chloroform/methanol) and characterization by NMR (400 MHz, TMS as internal standard) and LC-MS are critical for confirming structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and purity (e.g., 400 MHz NMR in deuterated solvents like methylene chloride-d₂) .
- FT-IR : For identifying functional groups (e.g., nitro and amide stretches) using KBr pellets .
- LC-MS (ESI+) : To verify molecular weight and detect impurities .
Q. How should researchers ensure compound stability during storage?
Store in airtight, light-resistant containers under inert gas (e.g., N₂) at low temperatures (–20°C). Desiccants are recommended to prevent hydrolysis of the amide or nitro group reduction. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) optimize reaction pathways for this compound?
Density Functional Theory (DFT) calculations predict reaction intermediates, transition states, and electronic properties (e.g., HOMO-LUMO gaps). For example, modeling the nitro group’s electron-withdrawing effects on benzoxazole ring reactivity can guide regioselective modifications . Molecular dynamics (MD) simulations further assess stability in biological environments, such as protein-ligand interactions .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
- Validate purity : Re-run chromatography and confirm via TLC.
- Solvent effects : Compare experimental NMR shifts with computational predictions (e.g., using CDCl₃ vs. DMSO-d₆) .
- Dynamic effects : Consider temperature-dependent conformational changes in NOE or VT-NMR experiments .
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?
- Analog synthesis : Modify substituents on the benzoxazole (e.g., electron-donating/withdrawing groups) and nitro position.
- Bioassays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays.
- Computational docking : Map interactions with bacterial targets (e.g., hyaluronan lyase) to rationalize activity trends .
Q. What advanced degradation studies are relevant for environmental risk assessment?
Use advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton reactions to simulate environmental degradation. Monitor by-products via HPLC-MS and assess toxicity using in silico tools (e.g., ECOSAR) .
Q. Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test homogeneous (e.g., Pd/C) vs. heterogeneous catalysts.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8h to 30min) while maintaining yield .
- Ultrasound-mediated crystallization : Enhances purity and particle uniformity .
Q. What protocols ensure reproducibility in biological assays?
- Standardize inoculum : Use McFarland standards for bacterial density.
- Positive controls : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions .
- Triplicate runs : Minimize variability in absorbance/fluorescence readings.
Q. Data Analysis and Reporting
Q. How to address discrepancies in melting point data across studies?
- Calibrate equipment : Cross-check with reference compounds (e.g., pure benzoxazole derivatives).
- Polymorphism screening : Perform DSC/TGA to detect crystalline forms .
Q. What statistical methods are appropriate for dose-response studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism or R packages (e.g., drc
) can model sigmoidal curves and confidence intervals .
Properties
CAS No. |
301647-03-0 |
---|---|
Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25) |
InChI Key |
MPDGLEUSXMLQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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